molecular formula C20H24N2O5 B405613 ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate CAS No. 331977-47-0

ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate

Cat. No.: B405613
CAS No.: 331977-47-0
M. Wt: 372.4g/mol
InChI Key: YTDBRICSKDPWNN-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family. This compound is characterized by its unique structure, which includes an amino group, a cyano group, and a dimethoxyphenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malononitrile in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and automated control systems ensures consistent production quality. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the cyano group to an amine group.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate can be compared with other pyran derivatives, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-5-7-15-18(20(23)26-6-2)17(13(11-21)19(22)27-15)12-8-9-14(24-3)16(10-12)25-4/h8-10,17H,5-7,22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDBRICSKDPWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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